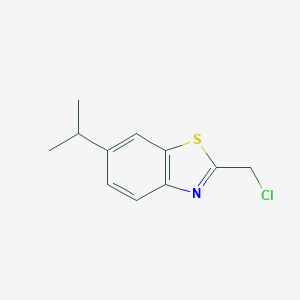

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-

Vue d'ensemble

Description

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-: is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole typically involves the chloromethylation of 6-(1-methylethyl)-benzothiazole. One common method is the reaction of 6-(1-methylethyl)-benzothiazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents may be employed to improve the selectivity and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The chloromethyl group in 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

- Substituted benzothiazole derivatives

- Sulfoxides and sulfones

- Dihydrobenzothiazole derivatives

Applications De Recherche Scientifique

Medicinal Applications

Benzothiazole derivatives are recognized for their potent biological activities. The compound has been studied for its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study demonstrated that certain derivatives exhibited significant tumor reduction in murine models, suggesting their potential therapeutic application in oncology . The following table summarizes some benzothiazole derivatives currently under investigation for anticancer properties:

Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents. A notable study found that certain derivatives demonstrated superior antibacterial activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa, outperforming traditional antibiotics like ciprofloxacin .

Agricultural Applications

Benzothiazole compounds are utilized in agriculture primarily for their antifungal properties. They have been effective against various phytopathogenic fungi, contributing to crop protection strategies. The following table outlines the antifungal activities of selected benzothiazole derivatives:

| Compound Name | Fungal Target | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound 6h | Fusarium graminearum | 23.39 | |

| Compound 6l | Botrytis cinerea | 50.42 |

Industrial Applications

In addition to their biological applications, benzothiazole derivatives have significant industrial uses:

- Corrosion Inhibitors : Benzothiazoles are employed as corrosion inhibitors in various environments, including atmospheric and underwater applications.

- Dyes and Pigments : They serve as intermediates in the synthesis of dyes and pigments used in textiles and coatings.

- Polymer Additives : These compounds are integrated into polymers to enhance their properties, such as thermal stability and UV resistance .

Case Study 1: Anticancer Research

A recent study evaluated a series of novel benzothiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity, with some compounds showing IC50 values in the nanomolar range against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of benzothiazole derivatives against multidrug-resistant strains. The study revealed that specific substitutions on the benzothiazole ring improved antibacterial efficacy, making these compounds viable candidates for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Benzothiazole: The parent compound, which lacks the chloromethyl and isopropyl groups.

2-Methylbenzothiazole: A derivative with a methyl group at the 2-position instead of a chloromethyl group.

6-Isopropylbenzothiazole: A derivative with an isopropyl group at the 6-position but lacking the chloromethyl group.

Uniqueness: 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct reactivity and biological activity

Activité Biologique

Benzothiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- is notable for its potential applications in cancer therapy and antimicrobial activity. This article reviews the biological activities of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

The mechanism of action for Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- primarily involves its interaction with various biomolecules, particularly proteins involved in apoptosis regulation.

- Inhibition of BCL-2 Proteins : The compound has been shown to inhibit BCL-2, a protein that prevents apoptosis in cancer cells. This inhibition leads to the release of cytochrome c from mitochondria, activating caspases and inducing programmed cell death.

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, disrupting their function and leading to various biological effects .

2. Anticancer Activity

Benzothiazole derivatives exhibit significant anticancer properties across various cancer cell lines:

- Cell Lines Tested : Studies have demonstrated that this compound effectively induces apoptosis in human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and SW620 (colon cancer) with IC50 values ranging from nanomolar to low micromolar concentrations .

- Dose-Dependent Effects : The apoptotic effects are dose-dependent; lower doses effectively induce cell death without significant toxicity, while higher doses can lead to adverse effects like liver and kidney damage.

3. Antimicrobial Activity

In addition to its anticancer properties, Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- shows promising antimicrobial activity:

- Antibacterial Effects : It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, at a concentration of 100 mg/L, the compound exhibited a 52.4% inhibition rate against Xanthomonas oryzae (Xoo) .

- Antifungal Properties : The compound also shows antifungal activity against fungi such as Botrytis cinerea, with significant inhibition rates observed at concentrations as low as 90 mg/L .

The biochemical properties of Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- reveal its potential for therapeutic use:

- Stability and Degradation : Laboratory studies indicate that the compound maintains stability under controlled conditions but may degrade under environmental stressors such as light and heat.

- Metabolic Pathways : It interacts with cytochrome P450 enzymes during metabolism, leading to the formation of reactive intermediates that contribute to its cytotoxic effects.

5. Research Findings and Case Studies

Several studies have explored the biological activities of Benzothiazole derivatives:

Propriétés

IUPAC Name |

2-(chloromethyl)-6-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-7(2)8-3-4-9-10(5-8)14-11(6-12)13-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSMALHVPCPDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.